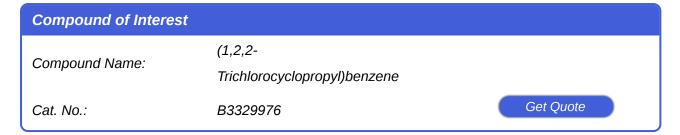


Comparative Analysis of 13C NMR Spectral Data for Substituted Phenylcyclopropanes

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A detailed guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of **(1,2,2-Trichlorocyclopropyl)benzene** and its structural analogs. This document provides a comparative analysis with cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene, supported by experimental protocols and predictive insights into substituent effects.

This guide offers a comparative overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for (1,2,2-Trichlorocyclopropyl)benzene and related compounds. While experimental data for (1,2,2-Trichlorocyclopropyl)benzene is not readily available in public databases, this guide provides a robust comparison with its less-substituted analogs: cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene. The analysis focuses on the influence of chloro-substituents on the chemical shifts of the cyclopropyl and phenyl carbons, providing a predictive framework for the spectral features of the target compound.

Data Summary: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the reported 13C NMR chemical shifts for cyclopropylbenzene and (2,2-dichlorocyclopropyl)benzene. The values for **(1,2,2-Trichlorocyclopropyl)benzene** are predicted based on established substituent effects, where the addition of electronegative chlorine atoms is expected to induce a downfield shift (higher ppm values) on the adjacent carbons. All data is referenced to a standard solvent. CDCl₃.



Carbon Atom	Cyclopropylbenzen e[1][2]	(2,2- Dichlorocycloprop yl)benzene	(1,2,2- Trichlorocycloprop yl)benzene (Predicted)
Cyclopropyl C1	16.5	~35.0	~60-70
Cyclopropyl C2	9.9	65.7	~60-70
Cyclopropyl C3	9.9	27.9	~35-45
Phenyl C-ipso	142.9	~138.0	~135-137
Phenyl C-ortho	125.8	~129.0	~129-131
Phenyl C-meta	128.3	~128.5	~128-130
Phenyl C-para	125.5	~127.0	~127-129

Note: Specific experimental values for (2,2-dichlorocyclopropyl)benzene were not fully available in the reviewed literature and are represented as approximate values based on database entries[3][4][5]. Values for (1,2,2-Trichlorocyclopropyl)benzene are predictive.

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the analysis of substituted cyclopropylbenzenes.

Instrumentation:

• A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



The solution is transferred to a 5 mm NMR tube.

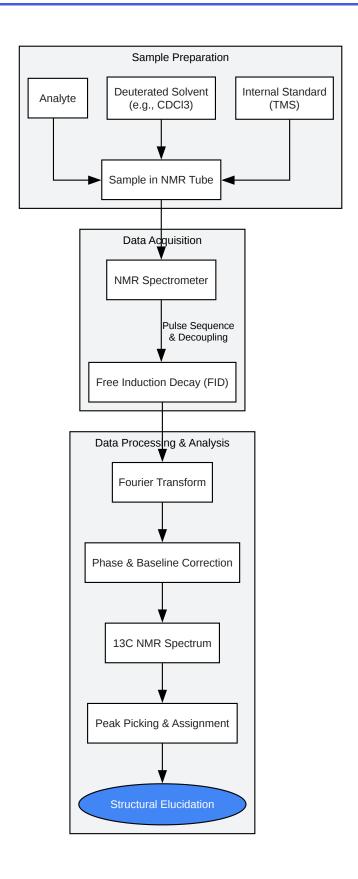
Data Acquisition:

- Technique: Proton-decoupled 13C NMR spectroscopy.[6][7]
- Pulse Program: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: 0-220 ppm
 - Relaxation Delay (d1): 2-5 seconds (a longer delay can provide more quantitative results)
 [8]
 - Number of Scans: 128-1024 (or more, depending on sample concentration)
- Processing:
 - Fourier transformation of the Free Induction Decay (FID).
 - Phase and baseline correction.
 - Referencing of the chemical shift scale to the TMS signal.

Logical Workflow for NMR-Based Structural Analysis

The following diagram illustrates the typical workflow from sample preparation to final structural confirmation using NMR spectroscopy.





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